molecular formula C45H52O B3348972 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one CAS No. 196505-83-6

2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one

Cat. No.: B3348972
CAS No.: 196505-83-6
M. Wt: 608.9 g/mol
InChI Key: JJWIUVKBQWRIJK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one is a complex organic compound characterized by its large molecular structure and multiple phenyl groups attached to a cyclopentadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one typically involves a double Knoevenagel condensation reaction. This reaction requires a benzil derivative and a ketone as starting materials. The reaction conditions include the use of a strong base, such as piperidine, and a suitable solvent, like ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can yield alcohols or other reduced derivatives.

  • Substitution: : Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: : Application in materials science, such as the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one is unique due to its large size and multiple phenyl groups. Similar compounds include other polyphenylated cyclopentadienones and related derivatives. These compounds may share similar reactivity but differ in their specific substituents and overall molecular structure.

List of Similar Compounds

  • Hexabenzocoronene Derivatives

  • Polyphenylated Cyclopentadienones

  • Benzil Derivatives

Properties

IUPAC Name

2,3,4,5-tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H52O/c1-42(2,3)33-21-13-29(14-22-33)37-38(30-15-23-34(24-16-30)43(4,5)6)40(32-19-27-36(28-20-32)45(10,11)12)41(46)39(37)31-17-25-35(26-18-31)44(7,8)9/h13-28H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWIUVKBQWRIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571532
Record name 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196505-83-6
Record name 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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